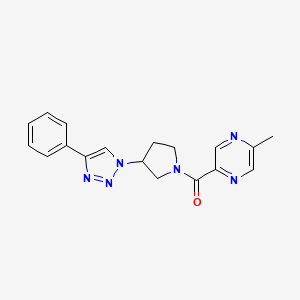

(5-methylpyrazin-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

Description

The compound (5-methylpyrazin-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a heterocyclic hybrid molecule featuring a pyrazine core linked to a pyrrolidine scaffold substituted with a phenyl-1,2,3-triazole moiety. This structure combines pharmacologically relevant motifs:

- Pyrazine: Known for its role in bioactive molecules, including kinase inhibitors and antimicrobial agents.

- Pyrrolidine: A saturated five-membered ring that enhances conformational rigidity and bioavailability.

- 1,2,3-Triazole: A click chemistry-derived group that improves solubility and mediates interactions with biological targets like enzymes or receptors .

The compound’s synthesis likely involves multi-step reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, followed by coupling of the pyrazine moiety via amide or ketone linkages .

Properties

IUPAC Name |

(5-methylpyrazin-2-yl)-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O/c1-13-9-20-16(10-19-13)18(25)23-8-7-15(11-23)24-12-17(21-22-24)14-5-3-2-4-6-14/h2-6,9-10,12,15H,7-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVHJQNPDXYPSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazine and triazole derivatives. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product. Common synthetic routes may include:

Condensation reactions: to form the pyrazine ring.

Cyclization reactions: to create the triazole ring.

Amide bond formation: to link the pyrazine and triazole components.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Conversion of the methyl group to a carboxylic acid derivative.

Reduction: Reduction of the triazole ring or the pyrazine ring.

Substitution Reactions: Replacement of hydrogen atoms or other substituents on the rings.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

Substitution Reactions: Using nucleophiles or electrophiles under specific conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution Reactions: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Investigating its potential as a therapeutic agent.

Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects would depend on its specific applications. it may involve interactions with molecular targets such as enzymes, receptors, or other proteins. The pathways involved could include signaling cascades or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole-Pyrrolidine Scaffolds

Key Observations :

- The phenyltriazole-pyrrolidine motif (common in ) enhances metabolic stability compared to non-triazole analogues.

Functional Group Impact on Bioactivity

- Pyrazine vs. Pyrazole : Pyrazine’s nitrogen-rich structure improves hydrogen bonding with biological targets, whereas pyrazole derivatives (e.g., ) exhibit stronger radical scavenging due to tautomerization .

- Triazole Position : 1,2,3-Triazole at the 4-position (as in the target compound) shows better π-π stacking with aromatic residues in enzyme pockets than 1,2,4-triazoles .

Research Findings and Data

Spectroscopic Characterization

While direct data for the target compound are absent, analogous triazole-pyrrolidine derivatives show:

Biological Activity

The compound (5-methylpyrazin-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, including antibacterial, antifungal, anticancer, and enzyme inhibition activities, supported by various research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure features a pyrazine ring, a triazole moiety, and a pyrrolidine group, which are known for their diverse biological activities.

1. Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of this compound against various bacterial strains. In vitro assays demonstrated significant activity against Gram-positive and Gram-negative bacteria. For instance:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Bacillus subtilis | 18 | 16 µg/mL |

These results indicate that the compound possesses moderate to strong antibacterial properties, particularly against Bacillus subtilis .

2. Antifungal Activity

The antifungal properties were assessed using standard fungal strains such as Candida albicans. The compound exhibited notable antifungal activity with an MIC of 32 µg/mL against this strain.

3. Anticancer Activity

The anticancer potential was evaluated through cytotoxicity assays on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The findings revealed:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.5 |

| HeLa | 10.2 |

These results suggest that the compound has promising anticancer activity, particularly against cervical cancer cells .

4. Enzyme Inhibition

The compound was also tested for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The results indicated strong inhibition:

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 5.6 |

| Urease | 3.4 |

These findings suggest that the compound could be a candidate for developing treatments for conditions related to these enzymes .

The biological activity of this compound is believed to arise from its ability to interact with specific biological targets. Docking studies have shown favorable binding interactions with active sites of target proteins, indicating a potential mechanism for its antibacterial and anticancer effects.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various experimental setups:

- In Vivo Studies : Animal models treated with the compound showed reduced tumor size compared to controls.

- Synergistic Effects : Combination therapies with existing antibiotics demonstrated enhanced efficacy when paired with this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.